molecular formula C13H13NO4 B3269125 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- CAS No. 503457-62-3

2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-

Cat. No.: B3269125
CAS No.: 503457-62-3
M. Wt: 247.25 g/mol
InChI Key: HAADELSDOUJUCH-UHFFFAOYSA-N
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Description

The molecule consists of a cyclohexenone core (a six-membered ring with one ketone group and one double bond) substituted at the 2-position with a hydroxymethyl group bearing a 3-nitrophenyl moiety. The presence of both hydroxyl and nitro groups suggests applications in pharmaceutical or synthetic intermediates, though specific data on synthesis or biological activity are absent in the provided sources.

Properties

IUPAC Name

2-[hydroxy-(3-nitrophenyl)methyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)14(17)18/h3-6,8,13,16H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADELSDOUJUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00790010
Record name 2-[Hydroxy(3-nitrophenyl)methyl]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503457-62-3
Record name 2-[Hydroxy(3-nitrophenyl)methyl]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with a nitrophenylmethyl halide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the hydroxy group .

Industrial Production Methods

Industrial production of this compound often involves catalytic processes to ensure high yield and purity. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can produce cyclohexenone, which can then be further reacted with nitrophenylmethyl halides to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous cyclohexenone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS/Reference
2-[hydroxy(3-nitrophenyl)methyl]-2-cyclohexen-1-one (Target) 2-(3-nitrophenyl)hydroxymethyl C₁₃H₁₃NO₄* ~247.25* Nitro, hydroxyl, ketone Not explicitly listed
5-Methyl-3-(3-nitropyridin-4-yl)cyclohex-2-enone 3-(3-nitropyridin-4-yl), 5-methyl C₁₂H₁₂N₂O₃ 232.24 Nitro, ketone, pyridine ring 1187055-95-3
3-Phenyl-2-cyclohexenone 3-phenyl C₁₂H₁₂O 172.22 Aromatic ring, ketone 10345-87-6
2-Hydroxy-6-methyl-3-isopropylcyclohex-2-enone 2-hydroxy, 3-isopropyl, 6-methyl C₁₀H₁₆O₂ 168.23 Hydroxyl, ketone, branched alkyl 54783-36-7
Isophorone 3,5,5-trimethyl C₉H₁₄O 138.21 Ketone, α,β-unsaturated carbonyl 78-59-1

*Inferred values based on structural similarity.

Key Observations:

However, the pyridine ring in introduces aromatic nitrogen, likely increasing solubility in polar solvents compared to the nitrobenzene group in the target compound.

Aromatic vs. Aliphatic Substituents : The 3-phenyl substituent in provides a hydrophobic aromatic system, contrasting with the nitroaromatic group in the target compound. This difference would influence π-π stacking interactions and redox behavior.

Hydroxyl and Alkyl Groups : The hydroxylated compound and isophorone lack nitro groups but feature oxygenated or branched alkyl substituents, reducing electrophilicity and altering applications (e.g., is widely used as a solvent).

Physicochemical and Reactivity Trends

  • Polarity: The nitro and hydroxyl groups in the target compound increase polarity compared to non-oxygenated analogs like or . This may enhance solubility in aprotic polar solvents (e.g., DMSO or acetone).
  • Synthetic Utility : The hydroxymethyl group in the target compound offers a site for further functionalization (e.g., esterification or oxidation), a feature absent in simpler analogs like .

Biological Activity

2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- is a compound of interest due to its potential biological activities. This compound, with the molecular formula C10H11NO3C_{10}H_{11}NO_3 and a molecular weight of 195.20 g/mol, is characterized by a cyclohexene ring substituted with a hydroxy group and a nitrophenyl moiety. The structural properties and biological implications of this compound will be explored in detail.

Antimicrobial Properties

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of cyclohexenone have shown effectiveness against various bacterial strains. The presence of the nitrophenyl group is believed to enhance the antimicrobial properties by increasing the lipophilicity of the molecule, facilitating better membrane penetration.

Enzyme Inhibition

A notable area of study involves the inhibition of specific enzymes by this compound. For example, studies on related cyclohexenones have indicated potential inhibitory effects on urease enzymes, which are crucial for nitrogen metabolism in plants and some pathogenic bacteria. The inhibitory concentration (IC50) values for structurally similar compounds range from 0.46 to 0.52 µM, suggesting that 2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]- may also exhibit comparable potency .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. Compounds containing phenolic groups are known to scavenge free radicals effectively. The hydroxy group in this compound likely contributes to its ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits cytotoxic effects against certain cancer cell lines, the degree of toxicity varies significantly based on concentration and exposure time.

Study on Antimicrobial Activity

In a study published in PubMed, derivatives of cyclohexenone were synthesized and tested against various pathogens. The results indicated that compounds with nitro substitutions showed enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL for certain strains .

Urease Inhibition Research

A study focusing on urease inhibitors highlighted that certain cyclohexenone derivatives demonstrated strong inhibitory activity against jack bean urease, which is critical for understanding nitrogen metabolism in plants . This finding suggests potential agricultural applications for the compound.

Biological Activity Summary Table

Activity Effect IC50 / MIC
AntimicrobialEffective against Gram-positive bacteriaMIC: 0.5 µg/mL
Urease InhibitionStrong inhibitorIC50: 0.46 - 0.52 µM
AntioxidantFree radical scavengingVaries by assay
CytotoxicityVariable toxicityDepends on cell line

Q & A

Q. What safety protocols are critical when handling 2-Cyclohexen-1-one derivatives in laboratory settings?

  • Methodological Answer :
    • Ventilation & PPE : Use fume hoods to minimize vapor exposure. Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
    • Spill Management : Avoid dust formation; use non-sparking tools to collect spills. Prevent entry into drains due to potential environmental hazards .
    • Storage : Store in sealed containers away from ignition sources. Ensure compatibility with storage materials (e.g., avoid reactive metals) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
    • 1H/13C NMR : Resolve stereochemistry and confirm substituent positions (e.g., hydroxy(3-nitrophenyl)methyl group). Cross-reference coupling constants with synthetic intermediates .
    • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches. Compare with computed vibrational modes for validation .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ±0.002 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties like solubility or reactivity?

  • Methodological Answer :
    • XLogP3-AA : Estimate hydrophobicity (e.g., XLogP ~5) to guide solvent selection for reactions or chromatography .
    • Topological Polar Surface Area (TPSA) : Calculate TPSA (e.g., ~54 Ų) to predict membrane permeability in biological assays .
    • DFT Calculations : Optimize geometry to analyze steric effects of the 3-nitrophenyl group on reaction pathways (e.g., nucleophilic addition barriers) .

Q. How do researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :
    • Parameter Screening : Vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures to identify optimal conditions. For example, Pd-catalyzed γ-arylation achieves higher yields (~80%) under inert atmospheres .
    • Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., over-oxidation or dimerization) that reduce yields .
    • Replication Studies : Cross-validate literature procedures with controlled moisture/oxygen levels to account for environmental variability .

Q. What role does the 3-nitrophenyl group play in modulating reaction mechanisms?

  • Methodological Answer :
    • Electron-Withdrawing Effects : The nitro group enhances electrophilicity at the cyclohexenone carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions) .
    • Steric Hindrance : Use molecular dynamics simulations to assess spatial interference in transition states. For example, bulky substituents may hinder axial attack in cyclohexenone systems .
    • Redox Activity : Monitor nitro-group reduction (e.g., via cyclic voltammetry) under catalytic hydrogenation conditions to avoid unintended side reactions .

Q. How are stereochemical outcomes controlled during synthesis?

  • Methodological Answer :
    • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived ligands) to induce enantioselectivity in hydroxyalkylation steps .
    • Crystallographic Analysis : Resolve racemic mixtures via chiral column chromatography and confirm absolute configuration using X-ray crystallography .
    • Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired diastereomers (e.g., low temps for kinetic control) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-
Reactant of Route 2
2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-

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